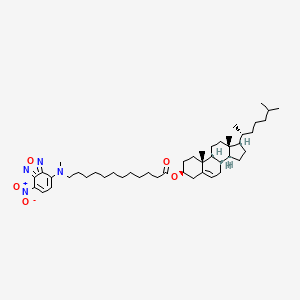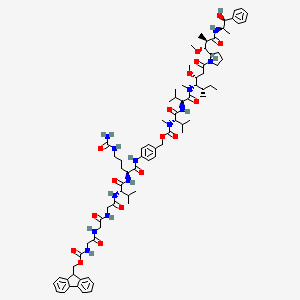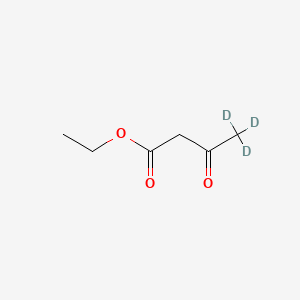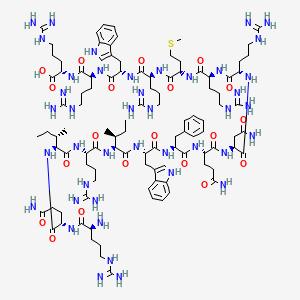
2-Fluorobenzyl olaparib-d4
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Fluorobenzyl olaparib-d4: is a deuterium-labeled compound, which means it contains deuterium, a stable isotope of hydrogen. This compound is a derivative of olaparib, a well-known poly (ADP-ribose) polymerase (PARP) inhibitor used in cancer treatment. The incorporation of deuterium can affect the pharmacokinetic and metabolic profiles of the drug, making it a valuable tool in drug development and research .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-Fluorobenzyl olaparib-d4 involves multiple steps, starting with the preparation of key intermediates. One of the primary methods includes the use of phthalhydrazide to construct the phthalazinone moiety, followed by a Negishi coupling reaction to introduce the fluorobenzyl group .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of less toxic reagents and improved yields to ensure cost-effectiveness and safety .
Analyse Chemischer Reaktionen
Types of Reactions: 2-Fluorobenzyl olaparib-d4 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions .
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deuterated analogs .
Wissenschaftliche Forschungsanwendungen
2-Fluorobenzyl olaparib-d4 has several scientific research applications, including:
Chemistry: Used as a tracer in quantitative analysis during drug development.
Biology: Helps in studying the metabolic pathways and pharmacokinetics of olaparib.
Medicine: Used in preclinical studies to evaluate the efficacy and safety of olaparib derivatives.
Industry: Employed in the large-scale production of deuterium-labeled drugs for research purposes
Wirkmechanismus
The mechanism of action of 2-Fluorobenzyl olaparib-d4 is similar to that of olaparib. It inhibits poly (ADP-ribose) polymerase (PARP) enzymes, which are involved in DNA repair. By inhibiting these enzymes, the compound induces synthetic lethality in cancer cells with deficient homologous recombination repair mechanisms, such as those with BRCA1 or BRCA2 mutations .
Vergleich Mit ähnlichen Verbindungen
Olaparib: The parent compound, a PARP inhibitor used in cancer treatment.
Rucaparib: Another PARP inhibitor with similar applications.
Niraparib: A PARP inhibitor used in the treatment of ovarian cancer.
Uniqueness: 2-Fluorobenzyl olaparib-d4 is unique due to its deuterium labeling, which can enhance the pharmacokinetic and metabolic profiles of the drug. This makes it a valuable tool in drug development and research, providing insights that are not possible with non-deuterated compounds .
Eigenschaften
Molekularformel |
C24H23FN4O3 |
|---|---|
Molekulargewicht |
438.5 g/mol |
IUPAC-Name |
4-[[2-fluoro-3-[4-(2,2,3,3-tetradeuteriocyclopropanecarbonyl)piperazine-1-carbonyl]phenyl]methyl]-2H-phthalazin-1-one |
InChI |
InChI=1S/C24H23FN4O3/c25-21-16(14-20-17-5-1-2-6-18(17)22(30)27-26-20)4-3-7-19(21)24(32)29-12-10-28(11-13-29)23(31)15-8-9-15/h1-7,15H,8-14H2,(H,27,30)/i8D2,9D2 |
InChI-Schlüssel |
OXEZBBMVOZEGNT-LZMSFWOYSA-N |
Isomerische SMILES |
[2H]C1(C(C1([2H])[2H])C(=O)N2CCN(CC2)C(=O)C3=CC=CC(=C3F)CC4=NNC(=O)C5=CC=CC=C54)[2H] |
Kanonische SMILES |
C1CC1C(=O)N2CCN(CC2)C(=O)C3=CC=CC(=C3F)CC4=NNC(=O)C5=CC=CC=C54 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.













![(2R)-3-[[(2S)-2-carboxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]ethyl]disulfanyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid](/img/structure/B12392340.png)
![4-(1-cyclohexyl-1H-imidazo[4,5-c]pyridin-2-yl)-1,2,5-oxadiazol-3-amine](/img/structure/B12392345.png)

